![molecular formula C22H22N6O3S B2470695 1-((2-amino-2-oxoethyl)thio)-4-benzyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105232-03-8](/img/structure/B2470695.png)

1-((2-amino-2-oxoethyl)thio)-4-benzyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

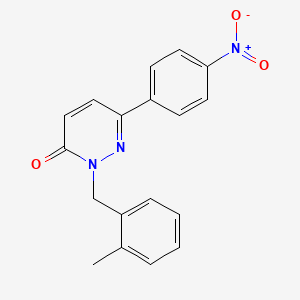

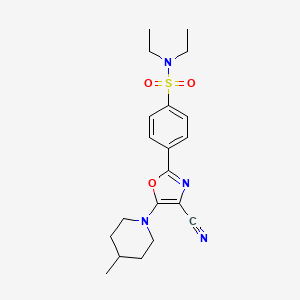

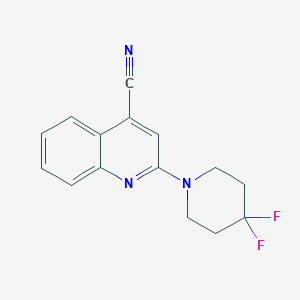

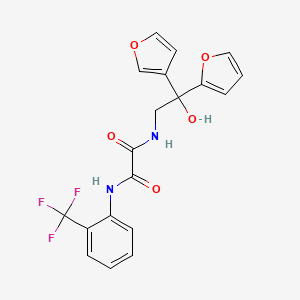

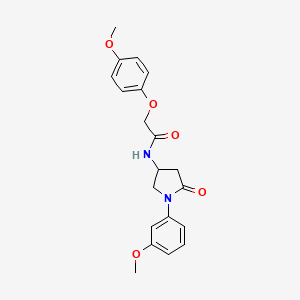

The compound “1-((2-amino-2-oxoethyl)thio)-4-benzyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” belongs to a class of compounds known as [1,2,4]triazolo[4,3-a]quinazoline derivatives . These compounds are known for their versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinazoline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinazoline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of these compounds includes two carbon and three nitrogen atoms in the five-membered aromatic azole chain . The 1H NMR spectra of these compounds revealed singlet signals at about 9.40 corresponding to NH proton next to quinoxaline ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include aromatic nucleophilic substitution . The electrophilic character of the carbon in these compounds leads to reactions with carbonyl derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are largely determined by their molecular structure. The presence of the triazole moiety and the quinoxaline ring contributes to their ability to bind with various enzymes and receptors .Aplicaciones Científicas De Investigación

- The compound’s quinazoline core structure suggests potential anticancer activity. Researchers investigate its effects on tumor cell growth, apoptosis, and metastasis inhibition. Mechanistic studies explore interactions with cellular pathways, such as kinases and DNA repair enzymes .

- [(2-Amino-2-oxoethyl)thio]acetic acid exhibits antibacterial and antifungal properties. Scientists explore its efficacy against drug-resistant strains, including MRSA (methicillin-resistant Staphylococcus aureus) and Candida species. Investigations focus on mechanisms of action and potential clinical applications .

- The compound’s triazoloquinazoline scaffold suggests neuroactive potential. Researchers study its effects on neurotransmitter receptors, neuronal excitability, and neuroprotection. Applications include neurodegenerative diseases and mood disorders .

- [(2-Amino-2-oxoethyl)thio]acetic acid may impact cardiovascular health. Investigations explore its vasodilatory effects, potential antiplatelet activity, and interactions with ion channels. Researchers aim to develop novel cardiovascular drugs based on this scaffold .

- Researchers use this compound as a chemical probe to study enzyme function. Its thioether group interacts with cysteine residues, making it valuable for covalent enzyme inhibition studies. Applications include proteomics and drug discovery .

- The synthesis of [(2-Amino-2-oxoethyl)thio]acetic acid involves interesting chemistry. Scientists explore efficient routes, novel reagents, and green methodologies. This compound serves as a model for developing new synthetic strategies .

Anticancer Research

Antimicrobial Properties

Neuropharmacology

Cardiovascular Research

Chemical Biology and Enzyme Inhibition

Synthetic Methodology Development

Mecanismo De Acción

Safety and Hazards

While the specific safety and hazards of “1-((2-amino-2-oxoethyl)thio)-4-benzyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” are not mentioned in the available resources, it’s worth noting that compounds in this class have been evaluated for their cytotoxicity . Most of the tested compounds exhibited cytotoxicity at certain concentrations .

Direcciones Futuras

The future directions in the research of these compounds involve further exploration of their antimicrobial and antiviral potentials . The presence of piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems . Therefore, future research could focus on incorporating different [1,3,4]-oxadiazole and [1,2,4]-triazole subunits onto the [1,2,4]-triazolo[4,3-a]quinazoline ring .

Propiedades

IUPAC Name |

1-(2-amino-2-oxoethyl)sulfanyl-4-benzyl-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O3S/c1-13(2)24-19(30)15-8-9-16-17(10-15)28-21(25-26-22(28)32-12-18(23)29)27(20(16)31)11-14-6-4-3-5-7-14/h3-10,13H,11-12H2,1-2H3,(H2,23,29)(H,24,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQISGQRIBSMPHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC(=O)N)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2-amino-2-oxoethyl)thio)-4-benzyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B2470618.png)

![1-{[1,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrrol-2-yl]carbonyl}-1H-imidazole](/img/structure/B2470619.png)

![4-[(E)-(1-isobutyl-1,2,3,4-tetrahydro-6-quinolinyl)methylidene]-2-thioxo-1,3-thiazolan-5-one](/img/structure/B2470620.png)

![4-Methoxycarbonyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2470632.png)

![[(3AS,6aR)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol](/img/structure/B2470635.png)